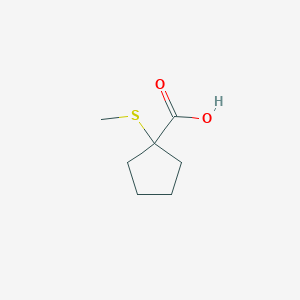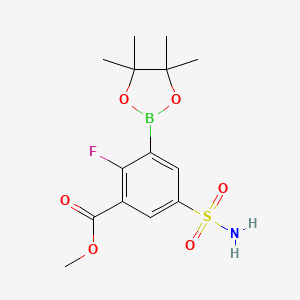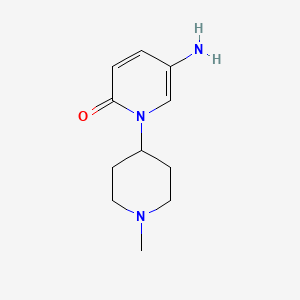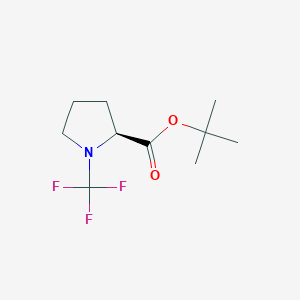![molecular formula C12H15BrN2O3 B13492052 tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate CAS No. 2168945-54-6](/img/structure/B13492052.png)
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure
Métodos De Preparación
The synthesis of tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-b][1,4]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the 7-position is achieved using brominating agents such as N-bromosuccinimide (NBS).
tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Análisis De Reacciones Químicas
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.
Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study the biological activity of pyrido[2,3-b][1,4]oxazine derivatives, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to these targets, which may include enzymes and receptors involved in neurological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate: This compound has a similar core structure but with a methyl group at the 8-position.
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound features a pyrrolo[2,3-b]pyridine core instead of a pyrido[2,3-b][1,4]oxazine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazine ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2168945-54-6 |
|---|---|
Fórmula molecular |
C12H15BrN2O3 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
tert-butyl 7-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-9(15)6-8(13)7-14-10/h6-7H,4-5H2,1-3H3 |
Clave InChI |
OOPDQZHALCANMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




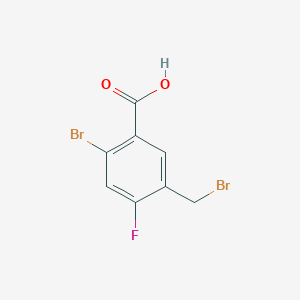
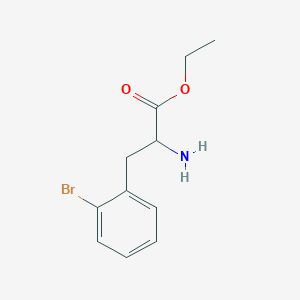
![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
